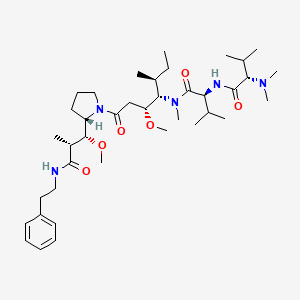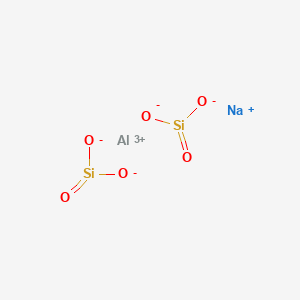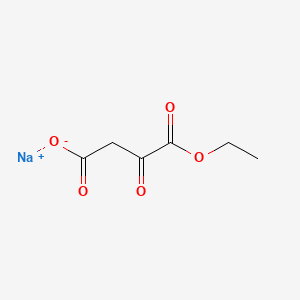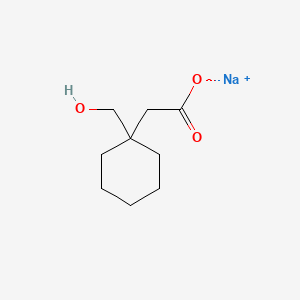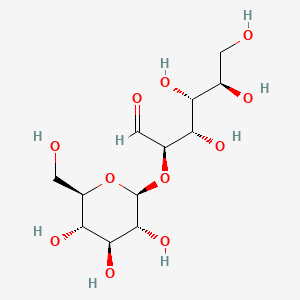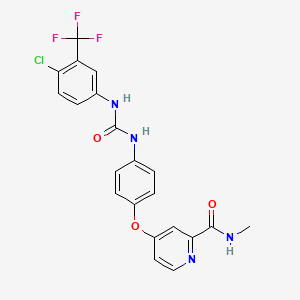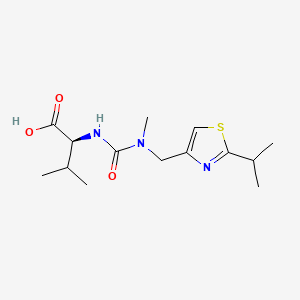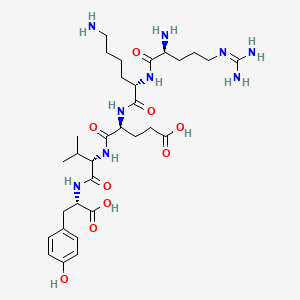
Splenopentin
Vue d'ensemble
Description
Splenopentin is a fascinating and multifaceted compound derived from the spleen . It’s a peptide that has captured the attention of researchers and health enthusiasts alike . The peptide primarily may act as an immunomodulator, meaning it may play a role in regulating the immune system’s response . It exerts its effects by interacting with various immune cells, including lymphocytes, macrophages, and other natural cells .
Synthesis Analysis
Splenopentin and thymopentin are synthetic immunomodulating peptides corresponding to the region 32–34 of a splenic product called splenin (SP) and the thymic hormone thymopoietin (TP), respectively .
Molecular Structure Analysis
From a chemical perspective, splenopentin consists of five amino acids arranged in a specific sequence. The exact sequence is Glycine-Glutamine-Tyrosine-Glutamic Acid-Methionine, commonly represented as Gly-Gln-Tyr-Glu-Met .
Applications De Recherche Scientifique
Splenopentin: Comprehensive Analysis of Scientific Research Applications
Immunomodulation in Experimental Alcoholism: Splenopentin has been studied for its role as an immunomodulator in conditions of secondary immunodeficiency induced by experimental alcoholism. Research published in Microbiology and Immunology suggests that Splenopentin can modulate immune and behavioral reactions in such states .
Immunomodulating Peptide Functions: As an immunomodulating peptide, Splenopentin (SP-5) has been compared with thymopentin (TP-5) for its effects on the immune system. Both peptides correspond to specific regions of the respective splenic and thymic hormones and have been the subject of research published in Immunologic Research .
Antioxidant Properties: Although not directly linked to Splenopentin, research into antioxidant peptides, which includes the study of various peptide applications, provides insights into how Splenopentin could be applied in food science for its potential antioxidant capabilities .
Mécanisme D'action
Target of Action
Splenopentin, also known as SP-5, is a synthetic immunomodulating peptide . It corresponds to the region 32-34 of a splenic product called splenin . The primary targets of splenopentin are various immune cells, including lymphocytes, macrophages, and other natural cells . These cells play a crucial role in the immune system’s response.
Mode of Action
Splenopentin exerts its effects by interacting with its target immune cells . It may help support the production of cytokines, promote immune cell proliferation, and might help support immune cell migration . These interactions and resulting changes may ultimately support the body’s defense mechanisms .
Biochemical Pathways
This suggests that it may influence pathways related to cytokine production, immune cell proliferation, and immune cell migration .
Pharmacokinetics
It’s important to note that these properties play a crucial role in a compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of splenopentin’s action primarily involve the modulation of the immune system . By interacting with various immune cells and potentially supporting cytokine production, immune cell proliferation, and immune cell migration, splenopentin may enhance the body’s defense mechanisms .
Action Environment
It’s worth noting that many factors, including the dose of the substance applied, the mode of its application, and the prevailing status of the immune system of the host, can influence the action of immunomodulators .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N9O9/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36)/t20-,21-,22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNRVYVCHHIJP-AQBORDMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997315 | |
| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Splenopentin | |
CAS RN |
75957-60-7 | |
| Record name | Splenopentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[11,16-Diamino-8-(4-aminobutyl)-5-(2-carboxyethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



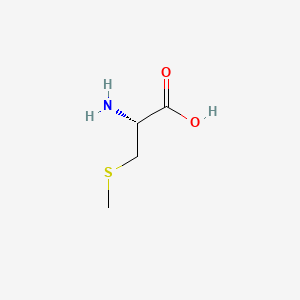

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B1682095.png)
